1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 5 with an amino group (-NH₂). At position 1 of the pyrazole ring, a benzyl group derived from 2,3-dichlorophenyl is attached via a methylene bridge. The hydrochloride salt forms through protonation of the amine group by hydrochloric acid.
The structural confirmation arises from spectroscopic data and crystallographic analysis. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyrazole ring protons resonate as two doublets (δ 5.4–6.1 ppm), while the aromatic protons of the 2,3-dichlorophenyl group appear as a multiplet (δ 7.2–7.5 ppm). The methylene bridge (-CH₂-) connecting the pyrazole and phenyl rings shows a singlet at δ 4.8 ppm.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 1H-pyrazole ring with NH₂ at C5 and (2,3-dichlorophenyl)methyl at N1 |
| Substituents | -NH₂ (C5), -CH₂-C₆H₃Cl₂ (N1) |
| Salt form | Hydrochloride (Cl⁻ counterion) |
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number 1052546-74-3 . Alternative designations include:
- 1-(2,3-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride
- 2-[(2,3-Dichlorophenyl)methyl]pyrazol-3-amine hydrochloride (tautomeric form)
These synonyms reflect minor variations in naming conventions but consistently describe the same molecular entity.
Molecular Formula and Weight Analysis
The molecular formula is C₁₀H₁₀Cl₃N₃ , with a calculated molecular weight of 278.57 g/mol . The formula accounts for:
- 10 carbon atoms (pyrazole ring + benzyl group)
- 10 hydrogen atoms
- 3 chlorine atoms (two on phenyl ring, one from HCl)
- 3 nitrogen atoms (two in pyrazole, one in amine)
Table 2: Elemental Composition
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 10 | 120.10 |
| H | 10 | 10.10 |
| Cl | 3 | 106.35 |
| N | 3 | 42.02 |
| Total | 278.57 |
Tautomeric and Conformational Isomerism Considerations
Pyrazole derivatives exhibit tautomerism due to the mobility of hydrogen atoms across nitrogen positions. For this compound, the 5-amine group can theoretically tautomerize to the 3-position, forming 1-(2,3-dichlorobenzyl)-1H-pyrazol-3-amine hydrochloride . However, computational studies indicate the 5-amine tautomer is more stable by approximately 9.8 kJ/mol due to reduced steric hindrance and favorable resonance stabilization.
Conformational isomerism arises from rotation around the methylene bridge (-CH₂-) linking the pyrazole and dichlorophenyl groups. Density functional theory (DFT) calculations suggest two primary conformers:
- In-plane : The dichlorophenyl ring aligns coplanar with the pyrazole ring, maximizing π-π interactions.
- Perpendicular : The phenyl ring rotates 90° relative to the pyrazole plane, minimizing steric clashes.
The in-plane conformer is energetically favored by 4.5–5.5 kJ/mol , as evidenced by infrared (IR) spectroscopy and X-ray crystallography of analogous compounds.
Table 3: Tautomeric and Conformational Properties
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMXLLCBVDAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-β-Keto Ester Condensation
A widely adopted method involves reacting hydrazine hydrate with β-keto esters under acidic or basic conditions. For example:
Hydrazine hydrate + Ethyl acetoacetate → 5-Aminopyrazole intermediate
This intermediate is subsequently functionalized with the 2,3-dichlorobenzyl group. Magnetized distilled water (MDW) has been shown to enhance reaction efficiency in analogous systems, yielding chromeno[2,3-c]pyrazoles at 80°C with 93% efficiency.
Knorr-Type Pyrazole Synthesis
Alternative approaches employ substituted hydrazines and α,β-unsaturated ketones. The 2,3-dichlorobenzyl moiety may be introduced via:
RCl + Pyrazole-NH → Alkylation at N1
Where RCl = 2,3-dichlorobenzyl chloride. This method ensures regioselective substitution, critical for maintaining pharmacological activity.
Functionalization with 2,3-Dichlorobenzyl Group
Direct Alkylation
The N1 position of 5-aminopyrazole undergoes alkylation using 2,3-dichlorobenzyl bromide/chloride. Key parameters include:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF/DMSO | 85–92% |
| Base | K₂CO₃/Et₃N | Prevents HCl |
| Temperature | 80–100°C | Accelerates SN₂ |
| Reaction Time | 6–8 hrs | Completes |
Post-alkylation, the free amine is treated with HCl gas in ethanol to form the hydrochloride salt.
Reductive Amination
For substrates with aldehyde functionalities, reductive amination using NaBH₃CN or H₂/Pd-C provides an alternative pathway:
Pyrazole-CHO + 2,3-Dichlorobenzylamine → Imine → Amine
This method avoids harsh alkylation conditions but requires strict pH control (pH 4–6).
Optimization and Green Chemistry Approaches
Recent advances emphasize solvent-free and magnetized water-mediated syntheses:
Magnetized Distilled Water (MDW)
Exposing water to a 0.8 T magnetic field for 15 minutes creates MDW, which enhances:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times to 20–30 minutes while maintaining yields >85%.
Analytical Characterization
Critical data for verifying the target compound include:
Molecular Formula : C₁₀H₉Cl₂N₃·HCl
SMILES : C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl
1H NMR (DMSO-d₆) :
IR (KBr) :
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Regioselectivity | Use bulky bases (e.g., LDA) |
| Amine Hydrochloride Stability | Store under N₂ at −20°C |
| Purification | Recrystallization (EtOH/H₂O) |
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Efficiency : 2,3-Dichlorobenzyl chloride ($120/kg) vs. bromide ($210/kg)
- Waste Reduction : Solvent recovery systems achieve >90% DMF reuse
- Throughput : Continuous flow reactors yield 15 kg/day
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases. The following are key areas where this compound shows promise:
- Antiviral Activity : Research indicates that pyrazole derivatives, including 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride, may possess antiviral properties. Studies have focused on their effectiveness against viruses like HIV, where structural modifications enhance their activity against viral replication .
- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory activities. Similar pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Effects : The biological activities of pyrazole derivatives often include antimicrobial effects. Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets:
- Binding Affinity : Studies have been conducted to evaluate the binding affinity of this compound with enzymes and receptors involved in disease processes. These studies help elucidate its potential mechanism of action and guide further drug development efforts.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps that can vary in efficiency and purity based on the reagents and conditions used. Common synthetic routes include:
- Multi-step Synthesis : The synthesis often requires multiple reaction steps, including the formation of intermediates that are subsequently modified to yield the final product.
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | Pyrazole derivative | Strong anti-inflammatory properties |
| 4-amino-5-(5-methyl-1-phenyl)-1H-pyrazole | Pyrazole derivative | Known for antimicrobial activity |
| 4-chloro-N-(4-methoxyphenyl)-pyrazole | Pyrazole derivative | Potential as an analgesic |
This table illustrates the diversity within the pyrazole class while emphasizing the unique characteristics of this compound due to its specific functional groups and substituents.
Future Research Directions
Further investigation into the pharmacodynamics and therapeutic potential of this compound is warranted. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profiles of this compound in therapeutic contexts.
- Mechanistic Studies : Exploring the detailed mechanisms through which this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on G-protein coupled receptors, particularly serotonin and dopamine receptors, which play a crucial role in various physiological processes . By binding to these receptors, the compound can modulate their activity and exert its effects on the body.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile
- Structure : Features a 2,4-dichlorophenyl group and a nitro-substituted aniline at the C5 position of the pyrazole ring.
- Pharmacological Activity : Demonstrates antimicrobial properties, attributed to intramolecular N–H···O hydrogen bonding and intermolecular C–H···O/N interactions, which stabilize its crystal structure and enhance bioavailability .
- Synthesis: Achieved via condensation of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide, yielding a 73.95% efficiency .
- Key Difference: The nitroanilino group and dichloro substitution pattern (2,4 vs. 2,3 in the target compound) significantly influence binding affinity and solubility.
1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine
1-(2,3-Dichlorophenyl)piperazine Hydrochloride
- Structure : A piperazine derivative with a 2,3-dichlorophenyl group, synthesized as an intermediate in Aripiprazole production .
- Role : Functions as a key impurity (Imp. B(EP)) in Aripiprazole formulations, highlighting regulatory importance in pharmaceutical quality control .
- Synthesis : Produced via condensation of 2,3-dichloroaniline with bis(2-chloroethylamine) hydrochloride in xylene, using tetrabutylammonium bromide (TBAB) as a catalyst .
Key Observations
Halogenation Patterns : The position of chlorine atoms (2,3 vs. 2,4) on the phenyl ring critically affects biological activity and molecular interactions. For example, 2,4-dichloro derivatives exhibit stronger antimicrobial activity than 2,3-dichloro analogues .
Salt Formation : Hydrochloride salts improve solubility but may complicate synthesis or purification, as seen in the discontinuation of the target compound .
Regulatory Relevance : Structural analogues like 1-(2,3-dichlorophenyl)piperazine hydrochloride are monitored as impurities in antipsychotic drugs, underscoring the importance of stringent quality control .
Biological Activity
1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a notable compound within the pyrazole derivative family, recognized for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features a pyrazole ring with a 2,3-dichlorophenylmethyl group and an amine group.
- Molecular Formula : CHClN
- Molecular Weight : 278.6 g/mol
- CAS Number : 1052546-74-3
Target of Action
The compound exhibits significant antileishmanial and antimalarial activities. It targets specific parasites such as Leishmania aethiopica and Plasmodium berghei, inhibiting their growth through unique biochemical interactions.
Mode of Action
Research indicates that this compound disrupts the life cycles of these parasites. This disruption leads to cellular damage or death, effectively inhibiting their proliferation.
Enzyme Interaction
The compound has been shown to inhibit various enzymes, particularly kinases involved in cell signaling pathways. This inhibition alters cellular processes and metabolic pathways significantly.
Cellular Effects
In vitro studies demonstrate that this compound modulates cell signaling pathways and gene expression related to cell proliferation and apoptosis. It influences cellular metabolism by affecting key metabolic enzymes involved in glycolysis and the citric acid cycle.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) for this compound has been reported as low as 0.22 μg/mL for certain derivatives .
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Staphylococcus epidermidis | 0.22 | Bactericidal |
| E. coli | 0.30 | Bactericidal |
| Pseudomonas aeruginosa | 0.40 | Bactericidal |
Study on Antimicrobial Properties
A comprehensive study evaluated several pyrazole derivatives, including this compound. The results indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with significant inhibition of biofilm formation observed in Staphylococcus aureus and Staphylococcus epidermidis .
Evaluation of Cytotoxicity
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through modulation of apoptotic pathways, suggesting potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Core synthesis : React 2,3-dichlorobenzyl chloride with 5-aminopyrazole derivatives under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Purification : Use acid-base extraction or column chromatography to isolate the hydrochloride salt. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to benzyl chloride) and reaction time (8–12 hours) to maximize yield. Piperidine may act as a catalyst in analogous reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenyl methyl group at pyrazole N1) .
- Mass spectrometry (HRMS) : Verify molecular weight (C₁₀H₉Cl₂N₃·HCl) and fragmentation patterns .
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays .
- Dose-response curves : Use concentrations from 1 μM to 100 μM to establish EC₅₀/IC₅₀ values .
- Control compounds : Compare with structurally similar pyrazole derivatives (e.g., 1-phenyl-1H-pyrazol-5-amine) to identify substituent-driven activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing dichlorophenyl with fluorophenyl) to isolate electronic/hydrophobic effects .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm protein targets in cellular models .
- Meta-analysis : Compare datasets across studies using multivariate statistics to identify confounding variables (e.g., assay conditions, cell lines) .
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to receptors (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies improve regioselectivity in synthesizing pyrazole derivatives with this scaffold?
- Methodology :
- Directing groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer electrophilic substitution .
- Microwave-assisted synthesis : Reduce side reactions by shortening reaction times .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions at specific positions .
Q. How can stability issues (e.g., hydrolysis or oxidation) be mitigated during storage or in biological assays?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent degradation .
- Buffered solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) for in vitro studies .
- Accelerated stability testing : Monitor decomposition via LC-MS under elevated temperature/humidity .
Q. What experimental designs are optimal for exploring structure-activity relationships (SAR) in this compound class?
- Methodology :
- Factorial design : Vary substituents (e.g., halogens, methyl groups) across 3–5 positions to map SAR .
- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polarizability) with activity .
- High-throughput screening : Test 100+ analogs in parallel using automated liquid handling systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
